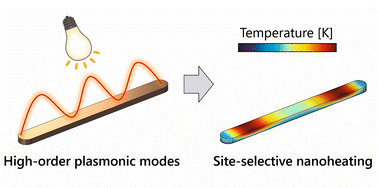Switching nanoscale temperature fields with high-order plasmonic modes in transition metal nanorods†
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA06649E
Abstract
Depending on the photoirradiation conditions, metal nanostructures exhibit various plasmonic modes, including dipolar, quadrupolar, and hexapolar modes. This work demonstrates numerically that these high-order plasmonic modes can be used to switch nanoscale temperature distributions during the plasmonic heating of a manganese (Mn) nanorod. The key feature of Mn is its low thermal conductivity. Generally, when noble metal nanostructures are used for plasmonic heating, the nanostructure surface will be almost isothermal regardless of the order of the excited plasmonic modes because of the high thermal conductivity of noble metals, e.g., the thermal conductivity of gold is 314 W m−1 K−1. However, unlike noble metals, Mn has a significantly lower thermal conductivity of 7.8 W m−1 K−1. Due to this lower thermal conductivity, the distinct spatial characteristics of the high-order plasmonic modes can be transcribed clearly into nanoscale temperature fields, which are achieved by generating polarization currents by high-order plasmons within the nanorod. These findings strongly suggest that high-order plasmonic modes hold significant potential for the advanced and precise manipulation of heat generation at the nanometer scale in thermoplasmonics.


Recommended Literature
- [1] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [2] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [3] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [4] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [5] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [6] Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase†
- [7] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [8] Back cover
- [9] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [10] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 1733-55-7









